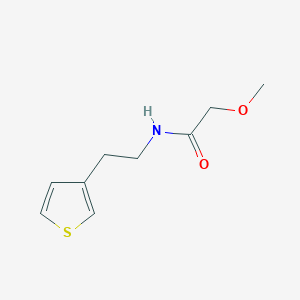

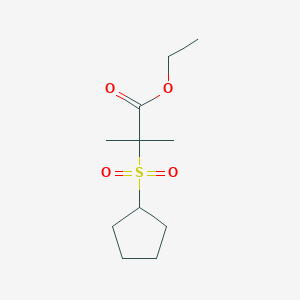

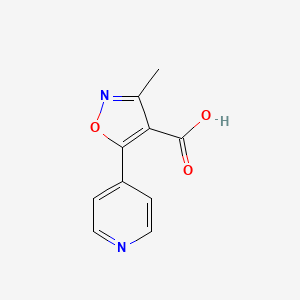

![molecular formula C32H31N3O4 B8488662 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one CAS No. 530084-87-8](/img/structure/B8488662.png)

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TD-5471 hydrochloride is a selective and potent long-acting human beta-2 adrenergic receptor agonist. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). This compound has shown significant efficacy in both in vitro and in vivo models, making it a promising candidate for therapeutic applications .

Preparation Methods

The synthesis of TD-5471 hydrochloride involves a multivalent design incorporating biarylamines. The synthetic route typically starts with a common intermediate, which undergoes Buchwald-Hartwig amination to introduce the biarylamine secondary binding group. The reaction conditions often involve palladium catalysts and specific ligands to ensure high yield and selectivity .

Industrial production methods for TD-5471 hydrochloride are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include adjustments in reaction conditions, purification processes, and the use of more cost-effective reagents .

Chemical Reactions Analysis

TD-5471 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include palladium catalysts and various ligands. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

TD-5471 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying beta-2 adrenergic receptor agonists and their interactions.

Biology: Employed in research to understand the biological pathways and mechanisms involving beta-2 adrenergic receptors.

Medicine: Investigated for its therapeutic potential in treating respiratory diseases such as COPD and asthma.

Industry: Utilized in the development of new drugs targeting beta-2 adrenergic receptors

Mechanism of Action

TD-5471 hydrochloride exerts its effects by selectively binding to and activating human beta-2 adrenergic receptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family. The pathways activated by this binding include the cyclic adenosine monophosphate (cAMP) pathway, which ultimately leads to muscle relaxation .

Comparison with Similar Compounds

TD-5471 hydrochloride is structurally differentiated from other beta-2 adrenergic receptor agonists such as milveterol. Its long duration of action is consistent with a correlation with hydrophobicity observed in other long-acting beta-2 agonist discovery programs. Similar compounds include:

Milveterol: Another long-acting beta-2 adrenergic receptor agonist with a different structural framework.

Olodaterol: A novel long-acting beta-2 adrenergic agonist used for similar therapeutic purposes.

Salmeterol: A well-known long-acting beta-2 adrenergic agonist used in the treatment of asthma and COPD

TD-5471 hydrochloride stands out due to its unique structural features and prolonged duration of action, making it a valuable compound for both research and therapeutic applications .

Properties

CAS No. |

530084-87-8 |

|---|---|

Molecular Formula |

C32H31N3O4 |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C32H31N3O4/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38)/t29-/m0/s1 |

InChI Key |

LGFPFBZHAODPHC-LJAQVGFWSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5 |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B8488590.png)

![5-phenoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8488634.png)

![3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde](/img/structure/B8488642.png)

![1-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1H-tetrazole](/img/structure/B8488645.png)

![2-[4-(3-Chlorophenoxy)phenyl]ethylamine](/img/structure/B8488648.png)